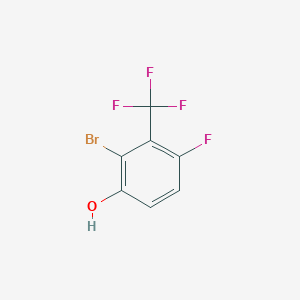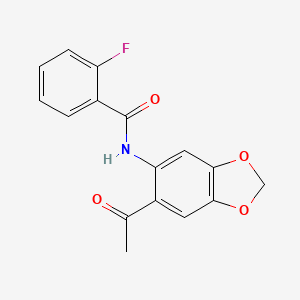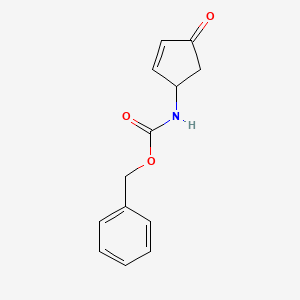![molecular formula C19H19ClN2O4S2 B2635945 N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide CAS No. 941987-37-7](/img/structure/B2635945.png)
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide” is a complex organic molecule. It contains a benzo[d]thiazol-2-yl group, which is a common motif in medicinal chemistry and materials science . The molecule also contains a methoxyphenyl group, which could potentially contribute to its physical and chemical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by the arrangement of its constituent groups. The benzo[d]thiazol-2-yl group is a heterocyclic compound, which could potentially influence the compound’s electronic structure . The methoxyphenyl group could potentially contribute to the compound’s overall polarity.Chemical Reactions Analysis
The chemical reactivity of this compound would likely be influenced by its functional groups. For instance, the benzo[d]thiazol-2-yl group could potentially undergo electrophilic aromatic substitution reactions . The methoxyphenyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its functional groups. For instance, the presence of the methoxyphenyl group could potentially increase the compound’s solubility in organic solvents .Aplicaciones Científicas De Investigación
Anticonvulsant Activity
Sulfonamide thiazole derivatives have been synthesized and evaluated for their anticonvulsant properties. One of the synthesized compounds, 4-(6-Amino-3,5-dicyano-4-(4-methoxyphenyl)-2-oxopyridin-1(2H)-yl)-N-(thiazol-2-yl)benzenesulfonamide, demonstrated significant anticonvulsive effects, abolishing the tonic extensor phase and providing 100% protection against convulsions induced by picrotoxin (Farag et al., 2012).
Antimicrobial Activity
Novel sulfonamide compounds with 5-chloro-2-hydroxybenzaldehyde or 5-chloro-2-hydroxybenzoic acid scaffolds have been designed and evaluated for antimicrobial activities against various bacteria, fungi, and Mycobacterium species. The compounds showed promising activity, particularly against methicillin-sensitive and methicillin-resistant Staphylococcus aureus and Mycobacterium kansasii (Krátký et al., 2012).
Lipoxygenase Inhibition
N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives have been synthesized and screened against the lipoxygenase enzyme. These compounds exhibited moderately good inhibitory activities, offering potential for further research in lipoxygenase-associated pathways (Aziz‐ur‐Rehman et al., 2016).
Dual Inhibition of Cyclooxygenase and Lipoxygenase Pathways
The butanamide derivative S 19812 has been evaluated for its pharmacological activities, demonstrating dual inhibition of cyclooxygenase and lipoxygenase pathways. This compound exhibited significant analgesic and anti-inflammatory effects without compromising gastric tolerance, indicating its potential therapeutic applications (Tordjman et al., 2003).
Anticancer Activities
Several thiazole derivatives have been synthesized and assessed for their anticancer properties. Notably, compounds such as N-[7-chloro-2-(4-methoxyphenyl)-4-oxoquinazolin-3(4H)-yl]-4 nitrobenzenesulfonamide demonstrated potent activity, indicating the relevance of these derivatives in cancer research and potential therapeutic applications (Rahman et al., 2014).
Propiedades
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(4-methoxyphenyl)sulfonylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S2/c1-12-5-10-15(20)18-17(12)22-19(27-18)21-16(23)4-3-11-28(24,25)14-8-6-13(26-2)7-9-14/h5-10H,3-4,11H2,1-2H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLURARUAXLQPET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2635862.png)
![8-(1,3-Benzodioxol-5-ylcarbonyl)-3-(4-methylbenzyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2635864.png)


![benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2635869.png)


![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2635874.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,5-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-3-carboxamide](/img/structure/B2635877.png)

![5-[4-(2-Fluorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2635882.png)
![2-[[1-(2,5-Dimethylphenyl)sulfonylpiperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2635883.png)
![N'-cyclopropyl-N-[[3-(4-methoxy-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide](/img/structure/B2635884.png)